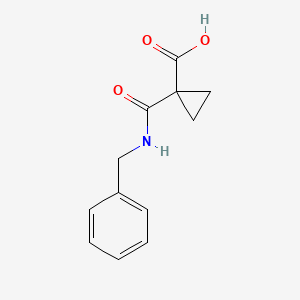
2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a heterocyclic molecule that is part of a class of compounds known for their complex structures and potential biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and their syntheses, properties, and transformations are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions such as the Biginelli condensation, which is a method used to prepare dihydropyrimidinones and thiones . This type of reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The synthesis of similar compounds has also been achieved through the condensation of amines with aldehydes, followed by reduction and further chemical transformations . These methods highlight the complexity and the multi-step nature of synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . These methods provide detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecule. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods complement these experimental techniques by predicting vibrational frequencies and molecular electrostatic potential maps .
Chemical Reactions Analysis
The related compounds exhibit interesting chemical behaviors, such as isomerization in DMSO solution and deacetylation in boiling ethanol in the presence of HCl . These reactions indicate that the compounds can undergo structural transformations under certain conditions, which could be relevant for the compound of interest when considering its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups and heteroatoms within the ring systems can affect properties such as solubility, melting point, and reactivity. Theoretical studies, such as those involving molecular electrostatic potential (MEP) maps and frontier molecular orbitals, provide insights into the reactivity and interaction potential of these molecules . Additionally, the crystal packing and intermolecular interactions can be studied using programs like Crystal Explorer to understand the solid-state properties .
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
- In chemical research, derivatives of 2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergo interesting transformations. For instance, unexpected isomerizations and deacetylations of related compounds in specific conditions have been observed, showcasing the compound's reactivity and potential in synthetic chemistry (Sedova, Krivopalov, & Shkurko, 2017).
- The synthesis of novel derivatives and rearrangements under different conditions, such as in toluene or pyridine, highlights the versatility of this chemical structure in creating diverse compounds (Kim, 1986).
Pharmaceutical and Biological Research
- In pharmaceutical research, derivatives of this compound are synthesized for potential biological activities. For example, studies have focused on the synthesis and structure of methano[1,3]thiazolo[2,3-d][1,3,5]benzoxa-diazocine derivatives and their antiradical activities (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).
- The compound's derivatives have also been examined for their potential antioxidant and antimicrobial activities, contributing to the search for new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Material Science and Chemistry
- In material science, the synthesis of this compound and its derivatives can lead to new materials with unique properties. For instance, spirooxazacamphorsultam derivatives have been synthesized, showcasing the potential of these compounds in developing novel materials (Wilke, Goodenough, Bausch, Cline, Abrams, Fayer, Swenson, & Cermak, 2010).
Propiedades
IUPAC Name |
9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-10-8-5-3-4-6-9(8)15-12(7,2)14-11(16)13-10/h3-7,10H,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYRGKEGQXNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC=CC=C3OC1(NC(=S)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)
![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)


![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)
![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)
